molecular formula C16H14N2O B11865351 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one CAS No. 88187-42-2

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one

Cat. No.: B11865351
CAS No.: 88187-42-2
M. Wt: 250.29 g/mol
InChI Key: BIRUHVSYVFGUBG-UHFFFAOYSA-N
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Description

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Benzylamine, methylamine, and appropriate naphthyridine precursors.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to form reduced derivatives using reducing agents like sodium borohydride.

    Substitution: Substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-1,6-naphthyridin-5(6H)-one: Lacks the methyl group at the 7-position.

    7-Methyl-1,6-naphthyridin-5(6H)-one: Lacks the benzyl group at the 6-position.

    1,6-Naphthyridin-5(6H)-one: Lacks both the benzyl and methyl groups.

Uniqueness

6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one is unique due to the presence of both benzyl and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

88187-42-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

6-benzyl-7-methyl-1,6-naphthyridin-5-one

InChI

InChI=1S/C16H14N2O/c1-12-10-15-14(8-5-9-17-15)16(19)18(12)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3

InChI Key

BIRUHVSYVFGUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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